molecular formula C8H7NS2 B13589430 2-Benzothiazolemethanethiol CAS No. 73544-70-4

2-Benzothiazolemethanethiol

Cat. No.: B13589430
CAS No.: 73544-70-4
M. Wt: 181.3 g/mol
InChI Key: OTIQKQSVRZRATN-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Compound Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to numerous scientific disciplines, including medicinal chemistry and materials science. mdpi.commdpi.com Benzothiazoles, a class of heterocycles formed by the fusion of a benzene (B151609) and a thiazole (B1198619) ring, are of particular interest due to their wide-ranging biological activities and industrial relevance. mdpi.comjddtonline.info The parent compound, benzothiazole (B30560), is a colorless, slightly viscous liquid. wikipedia.org

2-Benzothiazolemethanethiol, as a derivative, occupies a specific and important niche within this class. Its significance stems from the presence of the reactive methanethiol (B179389) (-CH2SH) group attached to the 2-position of the benzothiazole nucleus. This functional group imparts specific chemical properties that are actively explored in synthetic chemistry. The study of such derivatives contributes to the expansive library of heterocyclic compounds, enabling researchers to probe structure-activity relationships and develop novel molecules with tailored properties. The investigation into compounds like this compound is crucial for advancing the field of heterocyclic chemistry, providing insights into reaction mechanisms, and expanding the toolkit for creating complex molecular architectures.

Historical Trajectories of Scholarly Investigation on Benzothiazole Thiols

The academic exploration of benzothiazole and its derivatives has a rich history, dating back to the late 19th century. The initial synthesis of 2-substituted benzothiazoles was reported by A.W. Hoffmann in 1887, which laid the groundwork for future investigations into this class of compounds. mdpi.com Early research was largely driven by the burgeoning dye industry, where benzothiazole structures proved to be valuable chromophores. mdpi.com

Over the decades, the focus of research on benzothiazole thiols, including the broader category to which this compound belongs, has evolved significantly. Initial studies were primarily concerned with fundamental synthesis and characterization. As analytical techniques became more sophisticated, researchers were able to delve deeper into the electronic and structural properties of these molecules. The mid-20th century saw a surge in interest in the biological activities of benzothiazole derivatives, with many compounds being screened for various therapeutic applications. jddtonline.info This shift was propelled by the discovery of the diverse pharmacological potential inherent in the benzothiazole scaffold. The investigation into the vulcanization of rubber also highlighted the industrial importance of benzothiazole-based thiols, further stimulating research in this area. wikipedia.org

Contemporary Research Landscape and Emerging Academic Directions

The current research landscape for this compound and related benzothiazole thiols is vibrant and multifaceted. Contemporary studies continue to explore novel synthetic methodologies, aiming for more efficient, environmentally friendly, and versatile routes to these compounds. organic-chemistry.org A significant area of focus is the development of catalysts that can facilitate the synthesis of 2-substituted benzothiazoles under milder conditions. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73544-70-4

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanethiol

InChI

InChI=1S/C8H7NS2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2

InChI Key

OTIQKQSVRZRATN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Benzothiazolemethanethiol and its Derivatives

Traditional methods for the synthesis of the benzothiazole (B30560) core primarily rely on the cyclization of precursors, often involving condensation reactions. These routes are well-established and widely used for their reliability and accessibility of starting materials.

The most common and versatile method for synthesizing the benzothiazole ring system involves the reaction of 2-aminobenzenethiol with various electrophilic reagents. mdpi.comresearchgate.net This approach is foundational in benzothiazole chemistry.

The condensation of 2-aminobenzenethiol with aldehydes is a widely employed method for the synthesis of 2-substituted benzothiazoles. mdpi.comnih.govmdpi.comresearchgate.net The reaction typically proceeds by heating the reactants, often in the presence of a catalyst or an oxidizing agent. mdpi.com For instance, reacting 2-aminobenzenethiol with various aromatic aldehydes in refluxing toluene leads to the formation of the corresponding 2-arylbenzothiazoles. mdpi.com Similarly, ketones can react with 2-aminobenzenethiol, although the reaction may proceed via the active methylene group of the ketone, leaving the carbonyl group intact in the final product. nih.gov

Carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, are also effective reagents for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol. nih.govnih.gov The reaction with carboxylic acids often requires a catalyst and heat to facilitate the condensation and cyclization. nih.gov A one-pot synthesis using acid chlorides or anhydrides in the presence of a basic heterogeneous catalyst like KF·Al₂O₃ provides a mild and efficient route to 2-substituted benzothiazoles. nih.gov

The general mechanism for these reactions involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the electrophilic carbon, and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.

Table 1: Examples of Cyclization Reactions with 2-Aminobenzenethiol

ReactantConditionsProductReference
Aromatic AldehydesRefluxing Toluene2-Arylbenzothiazoles mdpi.com
Aliphatic or Aromatic Carboxylic AcidsMethanesulfonic acid/Silica gel2-Substituted Benzothiazoles nih.gov
Acid Chlorides or AnhydridesKF·Al₂O₃2-Organyl Benzothiazoles nih.gov
β-DiketonesBrønsted acid catalyst (e.g., p-TsOH·H₂O), oxidant- and metal-free2-Substituted Benzothiazoles organic-chemistry.orgorganic-chemistry.org

The reaction of 2-aminobenzenethiol with substances containing carbonyl or cyano groups is a cornerstone for the synthesis of benzothiazole derivatives. mdpi.com This includes reactions with aldehydes, ketones, and nitriles.

A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient and convenient route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org This method is applicable to a wide range of nitriles with various functional groups, leading to excellent yields of the corresponding products. organic-chemistry.orgacs.org

Another approach involves the reaction of ortho-halogenated anilines with isothiocyanates. nih.gov For example, 2-fluorophenylisothiocyanate can be treated with a Grignard reagent, followed by a base-induced cyclization of the resulting thioamide to produce 2-substituted benzothiazoles. tandfonline.com

The intramolecular cyclization of thioamides, particularly thiobenzanilides, is a well-established method for forming the benzothiazole ring. nih.govacs.orgresearchgate.netnih.gov This reaction, often referred to as the Jacobsen benzothiazole synthesis, typically involves an oxidative cyclization.

Various oxidizing agents can be employed to facilitate this transformation. researchgate.net For instance, the cyclization of sulfamide substrates in the presence of Dess-Martin periodinane as a catalyst can produce benzothiazoles in high yields. nih.gov Additionally, visible light-driven methods have been developed for the intramolecular C-S bond formation of thioamide derivatives, offering a greener alternative that may not require a photoredox catalyst, transition-metal catalyst, or base. nih.gov

Advanced and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This includes the use of metal catalysts and microwave irradiation to promote the synthesis of benzothiazoles, often with improved yields, shorter reaction times, and milder conditions.

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles, enabling C-H functionalization and C-S bond formation.

Palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides has been achieved through a C-H functionalization/C-S bond formation process. acs.orgresearchgate.netnih.gov This method often utilizes a catalytic system that can include co-catalysts like copper(I) and additives to enhance the reaction efficiency. acs.orgresearchgate.netnih.gov Palladium catalysts can also be used for the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Copper-catalyzed reactions are also prevalent in benzothiazole synthesis. indexcopernicus.com These include the intramolecular C-S bond formation by cross-coupling between an aryl halide and a thiourea functionality. indexcopernicus.com Copper(II)-BINAM complexes have been used as efficient catalysts for the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamide under mild conditions. indexcopernicus.com Furthermore, copper catalysis is effective for the condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.orgacs.org

Table 2: Metal-Catalyzed Syntheses of Benzothiazoles

Catalyst SystemStarting MaterialsReaction TypeReference
Palladium(II) / Copper(I)ThiobenzanilidesC-H Functionalization/C-S Bond Formation acs.orgresearchgate.netnih.gov
Pd/Co-Iodothiobenzanilide derivativesCyclization organic-chemistry.org
Copper(II)-BINAM complexN-(2-chlorophenyl) benzothioamideIntramolecular C-S Coupling Cyclization indexcopernicus.com
Copper catalyst2-Aminobenzenethiols and NitrilesCondensation nih.govorganic-chemistry.orgacs.org

Microwave-assisted organic synthesis has gained significant attention as a green chemistry approach, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. scielo.brresearchgate.netijpsjournal.com This technology has been successfully applied to the synthesis of benzothiazoles and other sulfur-containing heterocycles. researchgate.nettandfonline.com

The condensation of 2-aminothiophenol with various reagents can be efficiently carried out under microwave irradiation. For example, the reaction of ortho-aminothiophenol with fatty acids to produce 2-substituted benzothiazoles can be completed in 3-4 minutes under microwave conditions, often in a solvent-free manner. mdpi.comnih.gov Similarly, the condensation of 2-aminobenzenethiol with aldehydes is effectively promoted by microwave irradiation, sometimes using reagents like phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidant. mdpi.com

The use of microwave irradiation in combination with greener reaction media, such as waste curd water as a catalytic solvent, further enhances the eco-friendly nature of these synthetic routes. tandfonline.com These methods not only reduce chemical waste but also align with the principles of sustainable chemistry. scielo.brtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
2-Aminothiophenol + Hydroxy Aromatic AldehydesSeveral hoursMinutesSignificant increase scielo.br
ortho-Aminothiophenol + Fatty AcidsLonger reaction times3-4 minutesHigh yield mdpi.comnih.gov
2-Aminothiophenol + AldehydesLonger reaction timesReduced time- tandfonline.com

Solvent-Free and Environmentally Benign Reaction Systems

The development of synthetic routes for 2-substituted benzothiazoles, including this compound, has increasingly focused on environmentally friendly methods that minimize or eliminate the use of hazardous organic solvents. These green chemistry approaches aim to reduce waste, energy consumption, and the use of toxic reagents.

Solvent-free synthesis offers a significant green advantage. One such approach involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds with a short reaction time and provides excellent yields of the corresponding 2-substituted benzothiazoles ekb.egresearchgate.net. Another solvent-free method utilizes a solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives, promoted by molecular iodine, to produce benzothiazole derivatives in high yields within minutes nih.gov. Nanoparticles have also been employed as efficient catalysts in solvent-free conditions. For instance, ZnO nanoparticles have been used to synthesize 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes at room temperature, with yields ranging from 79–91% in just 30 minutes mdpi.com. Similarly, a nanorod-shaped ionogel has been demonstrated as a non-toxic and recyclable catalyst for the solvent-free synthesis of 2-substituted benzothiazoles at 80 °C, achieving high to excellent yields (84–95%) in 10–25 minutes mdpi.com. Mechanochemical methods, such as ethanol-assisted grinding, provide a catalyst-free and solvent-free route to 2-substituted benzothiazoles with excellent yields (78–94%) and short reaction times (10–60 minutes) mdpi.com.

Water, as a green solvent, has been successfully employed for the synthesis of benzothiazole-2-thiols. An efficient and practical one-step synthesis involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. This method is notable for being metal- and ligand-free, offering excellent yields and short reaction times rsc.org.

Microwave-assisted synthesis represents another environmentally benign technique that often leads to shorter reaction times and higher yields. The condensation of 2-aminothiophenol with aldehydes can be rapidly achieved under microwave irradiation using glycerol as a green solvent, without the need for a catalyst researchgate.net. Microwave irradiation has also been utilized for the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, yielding 2-chloromethyl-benzothiazole efficiently nih.govmdpi.com.

Ultrasound-assisted synthesis is another green method that can accelerate reactions and improve yields. The condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature has been shown to produce 2-substituted benzothiazoles in excellent yields with faster reaction rates and mild conditions researchgate.net.

Below is a data table summarizing various solvent-free and environmentally benign reaction systems for the synthesis of benzothiazole derivatives.

MethodReactantsCatalyst/PromoterSolventConditionsYield (%)Reference
Solvent-Free2-Aminothiophenol, Aromatic Benzoyl ChloridesNoneNoneRoom TemperatureExcellent ekb.egresearchgate.net
Solid-Phase2-Aminothiophenol, Benzoic Acid DerivativesMolecular IodineNone-Excellent nih.gov
Nanocatalysis2-Aminothiophenol, AldehydesZnO NanoparticlesNoneRoom Temperature, 30 min79-91 mdpi.com
Nanocatalysis2-Aminothiophenol, AldehydesNanorod-shaped IonogelNone80 °C, 10-25 min84-95 mdpi.com
Mechanochemical2-Aminothiophenol, AldehydesNoneEthanol (assisted grinding)-78-94 mdpi.com
Aqueous Synthesis2-Aminothiophenols, TMTDNoneWater-Excellent rsc.org
Microwave-Assisted2-Aminothiophenol, AldehydesNoneGlycerol-Good researchgate.net
Microwave-Assisted2-Aminothiophenols, Chloroacetyl ChlorideNoneAcetic Acid10 minHigh nih.govmdpi.com
Ultrasound-Assisted2-Aminothiophenol, Aldehydes--Room TemperatureExcellent researchgate.net

Mechanistic Investigations of Synthetic Transformations

Proposed Reaction Mechanisms for Benzothiazole Ring Formation

The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde is a well-established process, and a plausible mechanism has been proposed. The reaction is initiated by a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This step leads to the formation of a Schiff base intermediate.

Following the formation of the Schiff base, an intramolecular cyclization occurs. The thiol group of the 2-aminothiophenol derivative attacks the imine carbon, resulting in the formation of a five-membered thiazolidine ring intermediate.

The final step in the formation of the benzothiazole ring is the oxidation of the thiazolidine intermediate. This oxidation step, which can occur via air oxidation or with the aid of an oxidizing agent, leads to the aromatization of the thiazole (B1198619) ring, yielding the stable 2-substituted benzothiazole product ekb.eg.

A similar mechanism is proposed for the reaction of 2-aminothiophenol with carboxylic acids, where the initial step is the formation of an amide, followed by intramolecular cyclization and dehydration to form the benzothiazole ring.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a crucial role in determining the selectivity and efficiency of benzothiazole synthesis. The choice of catalyst can significantly influence reaction rates, yields, and the ability to perform the reaction under milder, more environmentally friendly conditions.

Catalysts:

Acid Catalysts: Brønsted acids can catalyze the condensation reaction by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol mdpi.com. Lewis acids can also be employed to facilitate this initial condensation step.

Nanocatalysts: Nanoparticles, such as ZnO and CuFe₂O₄, have been shown to be highly efficient catalysts for the synthesis of benzothiazole derivatives mdpi.comresearchgate.neteurjchem.com. Their high surface area and unique electronic properties can lead to enhanced catalytic activity, allowing for reactions to proceed under milder conditions and often with higher yields. Furthermore, many nanocatalysts are recyclable, adding to the green credentials of the synthetic process mdpi.comresearchgate.neteurjchem.com. For example, CuFe₂O₄ nanoparticles have been used for the synthesis of 2-thio-substituted benzothiazoles and can be recovered and reused for up to four cycles without a significant loss of activity researchgate.neteurjchem.com.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as SnP₂O₇, simplifies the work-up procedure as the catalyst can be easily removed by filtration nih.govmdpi.com. These catalysts can often be reused multiple times without a significant decrease in their catalytic activity, making the process more economical and environmentally friendly nih.govmdpi.com.

Reagents:

Oxidizing Agents: In the final step of benzothiazole synthesis from aldehydes, an oxidizing agent is often required to facilitate the aromatization of the thiazolidine intermediate. While air can serve as the oxidant, other reagents such as hydrogen peroxide (H₂O₂) can be used to accelerate this step ekb.egnih.gov.

Dehydrating Agents: In syntheses involving carboxylic acids, a dehydrating agent is necessary to promote the intramolecular cyclization and formation of the benzothiazole ring.

The strategic selection of catalysts and reagents is therefore paramount in optimizing the synthesis of this compound and its derivatives, enabling higher efficiency, greater selectivity, and adherence to the principles of green chemistry.

Advanced Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-Benzothiazolemethanethiol. While specific experimental spectra for this compound are not widely published, the principles of each technique and data from closely related benzothiazole (B30560) derivatives allow for a robust prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would provide definitive evidence of its structure and are critical for purity assessment. researchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzo-fused ring would typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-8.2 ppm). A key feature would be a singlet or a slightly split peak for the methylene (-CH₂) protons adjacent to the benzothiazole ring and the sulfur atom. This signal's chemical shift would be influenced by both the aromatic ring and the thiol group. The thiol proton (-SH) itself would likely appear as a broad singlet, the position of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show separate signals for each unique carbon atom. The carbons of the benzothiazole ring system would resonate at characteristic chemical shifts, with the C2 carbon (to which the methanethiol (B179389) group is attached) being significantly deshielded. The methylene carbon (-CH₂) would appear as a distinct signal in the aliphatic region of the spectrum. Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. researchgate.netnih.gov

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Multiplicity
Aromatic C-H~7.0 - 8.2~120 - 140Multiplets
Benzothiazole Quaternary C-~135 - 165-
-CH₂-~4.0 - 4.5~30 - 40Singlet
-SHVariable (e.g., ~1.5 - 2.5)-Broad Singlet

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the S-H stretching band, which is typically weak and appears around 2550-2600 cm⁻¹. The spectrum would also show aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of sharp bands from 1450 to 1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations within the benzothiazole ring. The C-S stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com For this compound, the S-H stretch is often more readily observed in Raman than in IR spectra. The symmetric "breathing" modes of the benzothiazole ring would give rise to strong signals in the Raman spectrum, providing complementary information to the IR data. The C-S bond vibrations would also be Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. edinst.comrsc.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (IR/Raman)
Aromatic C-H Stretch> 3000IR, Raman
S-H Stretch~2550 - 2600IR (weak), Raman (stronger)
C=N / C=C Ring Stretches~1450 - 1600IR, Raman
Aromatic C-H Bending~700 - 900IR (strong)
C-S Stretch~600 - 800IR, Raman

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The benzothiazole moiety is a known chromophore and fluorophore, and its electronic properties are of significant research interest. researchgate.netresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated benzothiazole ring system. researchgate.net Typically, benzothiazole derivatives exhibit multiple absorption maxima, often in the range of 220-340 nm. researchgate.net The exact position and intensity of these bands are influenced by the substituent at the 2-position and the solvent used.

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. researchgate.netnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission wavelength are sensitive to the molecular structure and environment. These studies provide insight into the electronic structure of the excited state and potential applications in materials science or as fluorescent probes. nih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. whitman.eduwikipedia.org

For this compound (C₈H₇NS₂), the molecular weight is approximately 181.28 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z ≈ 181. The fragmentation of this molecular ion is a key tool for structural confirmation. chemguide.co.uk

Predicted fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the C-C bond between the benzothiazole ring and the methylene group could lead to the formation of a stable benzothiazolyl cation at m/z 134 or a related fragment.

Loss of the methanethiol group: Fragmentation could involve the loss of the •CH₂SH radical (mass ≈ 47) to give a prominent peak corresponding to the benzothiazole cation at m/z 134.

Formation of a tropylium-like ion: A common fragmentation pathway for alkyl-substituted aromatic rings involves rearrangement to form a highly stable tropylium ion. whitman.edu For the benzothiazole system, this could lead to characteristic ions in the spectrum.

The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity and structure of the compound. miamioh.eduyoutube.com

m/z ValuePredicted Fragment IdentityFragmentation Pathway
181[C₈H₇NS₂]⁺˙ (Molecular Ion)Ionization of parent molecule
134[C₇H₄NS]⁺Loss of •CH₂SH radical
108[C₆H₄S]⁺˙Loss of HCN from [C₇H₄NS]⁺

Chromatographic Separations Coupled with Spectroscopic Detection in Research

Combining chromatographic separation with spectroscopic detection provides a powerful tool for analyzing complex mixtures and verifying the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. jmchemsci.comunar.ac.idrjptonline.org It is widely used in environmental analysis and chemical research for the identification and quantification of organic compounds. nih.gov

In the context of this compound, GC-MS analysis would serve several purposes. It can confirm the purity of a synthesized sample, with the retention time providing a characteristic identifier and the mass spectrum confirming the identity of the eluted peak. It is also a crucial tool for detecting and quantifying the compound in complex matrices, such as environmental samples or reaction mixtures. nih.gov

A significant consideration for the GC-MS analysis of sulfur-containing benzothiazoles is their potential for thermal degradation in the hot GC inlet. researchgate.net For instance, the related compound 2-mercaptobenzothiazole (B37678) is known to decompose at high temperatures. Therefore, method development for this compound would require careful optimization of the injector temperature and the use of techniques like programmable temperature vaporization (PTV) to ensure the compound is analyzed intact without thermal decomposition. researchgate.net

Liquid Chromatography Coupled with Spectroscopic Detectors (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive analytical technique for the determination of this compound and related benzothiazoles in various complex matrices. This method combines the separation capabilities of liquid chromatography with the specific and sensitive detection afforded by tandem mass spectrometry, making it ideal for trace-level quantification in environmental and biological samples.

In a typical LC-MS/MS workflow, the sample containing this compound is first introduced into a liquid chromatograph. The separation is commonly achieved using a reversed-phase column, such as a C18 column. pqri.org A mobile phase gradient, often consisting of an aqueous component with an organic modifier like acetonitrile or methanol and additives such as formic acid or ammonium acetate, is employed to elute the target analyte and separate it from other components in the sample. nih.govmac-mod.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where ionization of the this compound molecules occurs. Electrospray ionization (ESI) is a frequently utilized technique for this class of compounds and can be operated in either positive or negative ion mode, depending on the specific benzothiazole derivative being analyzed. nih.gov For instance, 2-mercaptobenzothiazole is often detected in the negative ion mode. nih.govresearchgate.net

The ionized molecules (precursor ions) are then directed into the first mass analyzer of the tandem mass spectrometer, which selectively filters for the mass-to-charge ratio (m/z) of the target analyte. These selected precursor ions are then fragmented in a collision cell, generating characteristic product ions. The second mass analyzer then separates these product ions, and a detector measures their abundance. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. escholarship.org

Research has demonstrated the successful application of LC-MS/MS for the analysis of benzothiazoles in various samples, including wastewater and human urine. nih.govnih.gov For example, a method developed for the analysis of 2-substituted benzothiazoles in wastewater utilized reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This method achieved low detection limits, ranging from 10 ng L⁻¹ to 200 ng L⁻¹ for different benzothiazole derivatives after direct injection of the sample. nih.gov In another study focusing on the determination of 2-mercaptobenzothiazole in human urine, a rapid and sensitive LC-MS/MS method was developed with a low limit of detection of 0.4 μg L⁻¹. nih.gov

The table below summarizes key parameters from a representative LC-MS/MS method for the analysis of benzothiazoles.

ParameterDescription
Chromatography Column ACE 3 C8, 50 x 2.1 mm mac-mod.com
Mobile Phase A: 0.1% formic acid in H₂OB: 0.1% formic acid in MeCN mac-mod.com
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Modes nih.govmac-mod.com
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mac-mod.comescholarship.org
Sample Matrix Street run-off wastewater mac-mod.com
Ion Source Temperature 120°C mac-mod.com

Advanced Analytical Strategies: Chemometrics and Multivariate Data Analysis in Research

In research involving this compound and other complex chemical systems, the large and intricate datasets generated by modern analytical instruments necessitate advanced data analysis strategies. Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful toolkit for extracting meaningful information from such datasets. mdpi.com Multivariate data analysis is a core component of chemometrics, enabling the simultaneous analysis of multiple variables and revealing underlying patterns and relationships that may not be apparent with univariate methods. researchgate.netyoutube.com

Spectroscopic techniques, often used in conjunction with chromatography, can produce large multivariate datasets where each sample is characterized by a spectrum consisting of absorbances or intensities at many different wavelengths or frequencies. youtube.com When analyzing this compound in complex matrices, multivariate analysis can be employed to deconvolve complex spectra, identify co-varying signals, and build predictive models.

One of the primary applications of multivariate data analysis in this context is in exploratory data analysis. researchgate.net Techniques such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data while retaining the most important information. mdpi.com PCA transforms the original variables into a new set of uncorrelated variables called principal components (PCs). By plotting the data in the space of the first few PCs, it is often possible to visualize clusters of samples, identify outliers, and discern trends related to different experimental conditions or sample characteristics. ethz.ch

Furthermore, multivariate regression and classification methods can be employed to build predictive models. For instance, Partial Least Squares (PLS) regression can be used to create a model that predicts the concentration of this compound based on its spectroscopic signature in a complex mixture. This is particularly useful for quantitative analysis where direct measurement of the analyte is challenging due to matrix interferences. Similarly, classification techniques can be used to categorize samples based on their chemical profiles, which could be relevant for source apportionment studies of environmental contaminants like this compound.

The application of chemometrics and multivariate data analysis can significantly enhance the information gleaned from analytical measurements in research on this compound. These approaches allow for a more comprehensive interpretation of complex chemical data, leading to a deeper understanding of the system under investigation. mdpi.com

Theoretical and Computational Studies

Reaction Pathway and Mechanism Elucidation through Computational Chemistry

Based on the available search results, no specific computational studies on the reaction pathways, transition state analyses, or thermodynamic parameters of reaction processes for 2-Benzothiazolemethanethiol were found. Therefore, the following subsections cannot be addressed.

Information not available in search results.

Information not available in search results.

Derivatization and Functionalization Strategies in Research

Chemical Modification of the Thiol Group for Targeted Research Applications

The exocyclic thiol (-CH₂SH) group is the most reactive site on the 2-Benzothiazolemethanethiol molecule. Its nucleophilicity and susceptibility to oxidation are frequently exploited for creating new derivatives with tailored properties.

The formation of thioethers (sulfides) and disulfides represents two of the most fundamental transformations of the thiol group in this compound.

Thioether Formation: Thioethers are synthesized by S-alkylation or S-arylation of the thiol. This is typically achieved by reacting the corresponding thiolate anion, generated by treating the thiol with a base, with an alkyl halide or another electrophilic species. A modern approach involves the copper-catalyzed coupling of thiols with benzyl (B1604629) alcohols, which proceeds through a Lewis-acid-mediated SN1-type mechanism. nih.gov This C-S bond-forming strategy is noted for its mild conditions and tolerance of various functional groups. nih.gov

ReactantReagents/ConditionsProductReaction Type
This compound + R-X (Alkyl Halide)Base (e.g., NaH, K₂CO₃)2-(R-thiomethyl)benzothiazoleNucleophilic Substitution (SN2)
This compound + R-OH (Benzyl Alcohol)Cu(OTf)₂2-(R-thiomethyl)benzothiazoleCopper-Catalyzed Thioetherification

Disulfide Formation: The thiol group is readily oxidized to form a disulfide bond (-S-S-). This reaction can occur under mild oxidizing conditions, including exposure to air, or by using specific reagents like hydrogen peroxide or iodine. The interconversion between the thiol (reduced) and disulfide (oxidized) states is a fundamental redox process. libretexts.org This dimerization of this compound results in the formation of bis(benzothiazol-2-ylmethyl) disulfide. The reaction proceeds via a nucleophilic attack of a thiolate anion on an oxidized thiol intermediate, such as a sulfenic acid, or through the recombination of thiyl radicals. nih.gov

Acylation: The nucleophilic thiol group can react with acylating agents like acyl chlorides or anhydrides to form thioesters. This reaction is analogous to the esterification of alcohols but typically proceeds more readily due to the higher nucleophilicity of the thiolate anion compared to an alkoxide.

Sulfonylation: A key derivatization strategy involves the oxidative chlorination of the thiol group to form a sulfonyl chloride (-SO₂Cl). This transformation can be achieved rapidly and efficiently using reagents such as a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov The resulting 2-benzothiazolemethanesulfonyl chloride is a highly reactive intermediate. It can readily react with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides, which are a critical class of compounds in medicinal chemistry. nih.govrsc.org This one-pot conversion from a thiol to a sulfonamide is an efficient method for building molecular complexity. organic-chemistry.org

Starting MaterialReagentsIntermediate ProductFinal Product (with Amine R₂NH)
This compound1. H₂O₂, SOCl₂ 2. R₂NH, Pyridine2-Benzothiazolemethanesulfonyl chlorideN-substituted-1-(benzothiazol-2-yl)methanesulfonamide

Functionalization of the Benzothiazole (B30560) Ring System

While the thiol group is the primary site of reactivity, the aromatic benzothiazole core can also be functionalized to introduce further diversity.

The benzothiazole ring is a fused heterocyclic system with distinct electronic properties. The thiazole (B1198619) portion of the molecule is generally considered to be electron-withdrawing. wikipedia.orgresearchgate.net This characteristic influences the reactivity of the fused benzene (B151609) ring towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the heterocyclic part, the benzene ring of benzothiazole is deactivated towards electrophilic attack compared to benzene itself. msu.edu Substitution, when it occurs, is generally directed to positions that are least deactivated. The precise location (positions 4, 5, 6, or 7) depends on the reaction conditions and the directing influence of any existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the benzothiazole ring makes it a suitable candidate for nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present on the benzene ring. researchgate.netacs.org For instance, polyhaloanilines can undergo ortho-selective nucleophilic substitution with sulfur nucleophiles, followed by cyclization, to form halogenated 2-mercaptobenzothiazole (B37678) derivatives. researchgate.netacs.org

Modern synthetic chemistry increasingly relies on late-stage functionalization, where C-H bonds on a complex core structure are selectively converted to C-C or C-heteroatom bonds. These methods are powerful for rapidly generating analogues of a parent compound without requiring de novo synthesis. The benzothiazole core is amenable to such strategies. nih.govacs.org

Key late-stage functionalization techniques applicable to benzothiazole-containing structures include:

Palladium-Catalyzed Direct Arylation: This method allows for the direct coupling of the C2-H bond of the benzothiazole ring with various iodoarenes at room temperature, providing a versatile route to 2-arylbenzothiazoles. chemrxiv.org

Iridium-Catalyzed C-H Borylation: This reaction introduces a versatile boronic ester group onto the benzene portion of the benzothiazole ring. The borylated intermediates can then undergo a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to install diverse functional groups. nih.govacs.org

Catellani Reaction: This advanced palladium/norbornene-catalyzed reaction can achieve trifunctionalization of the benzothiazole backbone, allowing for the installation of multiple different groups in a single sequence. acs.org

Development of Conjugates and Probes for Mechanistic Inquiry

The benzothiazole scaffold is a key component in the design of fluorescent probes for biological imaging and mechanistic studies. sioc-journal.cn These probes are often designed based on an electron donor-acceptor model to achieve desirable photophysical properties, such as large Stokes shifts and "turn-on" fluorescence in response to a specific analyte. acs.orgacs.org

This compound is an excellent starting point or building block for such probes. The thiol group provides a reactive handle for conjugation to other molecules. For example, it can be coupled to molecules containing:

Michael Acceptors: The thiol can undergo a conjugate addition reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides). This is a common strategy for labeling biomolecules. acs.org

Leaving Groups: The thiol can act as a nucleophile to displace leaving groups from other molecules, forming stable thioether linkages. nih.gov

This conjugation capability allows the benzothiazole unit to be linked to recognition elements (for targeting specific analytes like hydrogen peroxide or amyloid-beta aggregates) or to moieties that modulate its fluorescent properties. acs.orgnih.govmdpi.com For instance, a probe for detecting cysteine has been developed where a benzothiazole fluorophore is linked to an acrylate (B77674) group; the nucleophilic attack by cysteine displaces the fluorophore, leading to a change in fluorescence. acs.org This same principle can be inverted to use the thiol of this compound to create conjugates.

Coordination Chemistry and Metal Complexation Research

2-Benzothiazolemethanethiol as a Ligand in Metal Coordination

This compound, also known as 2-mercaptomethylbenzothiazole, is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms: the nitrogen of the thiazole (B1198619) ring and the sulfur of the thiol group. This allows it to coordinate with a wide variety of metal ions, forming stable complexes. The benzothiazole (B30560) nucleus is associated with a range of pharmacological activities, which is often attributed to the presence of the –N=C-S group. uobabylon.edu.iqresearchgate.net Its derivatives have been explored as metal complexing agents and have applications as corrosion inhibitors and flotation collectors. researchgate.net The ability of this compound and its derivatives to act as chelating or bridging ligands leads to the formation of complexes with diverse structures and potential applications. researchgate.net

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol or methanol. researchgate.netuobaghdad.edu.iq The resulting complexes are often solid precipitates that can be filtered, washed, and sometimes recrystallized. uobaghdad.edu.iqpnrjournal.com The stoichiometry of the reaction, often a 1:1 or 1:2 metal-to-ligand molar ratio, can be controlled to yield complexes with different structures. uobaghdad.edu.iqnih.gov

For example, a series of transition metal complexes with Schiff base ligands derived from 2-amino-6-methoxybenzothiazole were prepared by reacting the ligand with various metal chlorides in a 2:1 molar ratio. doaj.org These complexes were characterized using magnetic susceptibility, elemental analysis, FTIR, and 1H-NMR spectroscopy to propose their structures. doaj.org

This compound and its derivatives can exhibit various coordination modes, acting as monodentate, bidentate, chelating, or bridging ligands. researchgate.net The specific mode of coordination depends on the metal ion, the reaction conditions, and the presence of other ligands. The tautomeric nature of some derivatives, existing in both thione and thiol forms, allows for coordination through either the sulfur or nitrogen atoms as monodentate ligands, or through both as a bidentate chelating ligand. researchgate.net

The coordination of the ligand to the metal center results in complexes with various geometries, which are often predicted by spectroscopic and magnetic data. chemguide.co.uk Common geometries include:

Octahedral: This six-coordinate geometry is common for many transition metal ions like Co(II), Ni(II), Cu(II), Cr(III), and Fe(III). pnrjournal.comchemguide.co.ukmdpi.com For instance, complexes of Co(II), Ni(II), and Cu(II) with a benzothiazole Schiff base were found to have an octahedral geometry based on magnetic susceptibility data. pnrjournal.com

Tetrahedral: This four-coordinate geometry is often proposed for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Ni(II) complexes. uobabylon.edu.iqresearchgate.net

Square Planar: This four-coordinate geometry is typically observed for Ni(II) and Cu(II) complexes. uobabylon.edu.iqresearchgate.net A square planar geometry was proposed for a Cu(II) complex with 2-thioacetic acid benzothiazole. researchgate.net

Trigonal Bipyramidal: This five-coordinate geometry is less common but has been observed in some copper complexes. mdpi.com

In a study of gallium and indium complexes with 2-mercapto-1,3-benzothiazole, the ligand acted as a chelating agent in solution, but upon crystallization, it formed dinuclear complexes where it functioned as a bridging ligand between two metal centers. researchgate.net In these unique structures, one metal ion was bonded to two sulfur atoms, while the other was bonded to two nitrogen atoms. researchgate.net

Table 1. Geometries of Metal Complexes with Benzothiazole Derivatives
Metal IonLigand TypeProposed GeometrySupporting Evidence
Co(II), Ni(II), Cu(II)Benzothiazole Schiff BaseOctahedralMagnetic Susceptibility pnrjournal.com
Mn(II)1-[2-(1,3-Benzothiazol-2-ylthio)acetyl]-3-methyl-2-pyrazolin-5-oneTetrahedralElectronic Spectrum, Magnetic Moment uobabylon.edu.iq
Cu(II)2-Thioacetic acid benzothiazoleSquare PlanarSpectral Measurements researchgate.net
Zn(II), Cd(II)2-Thioacetic acid benzothiazoleTetrahedralSpectral Measurements researchgate.net
Pt(IV)1-[2-(1,3-Benzothiazol-2-ylthio)acetyl]-3-methyl-2-pyrazolin-5-oneOctahedralElectronic Spectrum, Magnetic Moment uobabylon.edu.iq
Ga(III), In(III)2-Mercapto-1,3-benzothiazoleDinuclear (bridging)X-ray Crystallography researchgate.net

Role of this compound Complexes in Catalysis Research

Metal complexes containing benzothiazole-based ligands are of interest in the field of catalysis. The combination of the metal center and the specific electronic and steric properties of the ligand can lead to efficient and selective catalysts for various chemical transformations.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a solution. wikipedia.org Transition metal complexes, including those with benzothiazole-derived ligands, are widely used as homogeneous catalysts. wikipedia.org These systems are often studied for their high activity and selectivity under mild reaction conditions. Well-defined transition metal pincer complexes, for example, have shown high activity and have well-studied mechanisms in various catalytic reactions. nih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of homogeneous catalysis using organometallic complexes are well-established. wikipedia.orgrsc.org For instance, NHC–Cu(I) complexes have been used for the thiolation of benzothiazoles, demonstrating the catalytic relevance of this heterocyclic core. beilstein-journals.org

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. wikipedia.orgnih.gov Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are highly promising as platforms for heterogeneous catalysis. mdpi.comresearchgate.net MOFs are constructed from metal ions or clusters linked by organic ligands, and their high surface area, tunable porosity, and well-defined active sites make them attractive for various catalytic applications. nih.govresearchgate.net

Benzothiazole-containing ligands can be incorporated into MOFs to create catalysts with specific functionalities. The metal nodes, the organic linkers, or guest molecules within the MOF pores can all serve as catalytic sites. mdpi.com For example, Co(II)-MOFs have been shown to act as green heterogeneous catalysts for the one-pot multicomponent Biginelli reaction. nih.gov These catalysts were reusable and maintained significant activity over several cycles. nih.gov The catalytic performance was attributed to the functional groups within the ligand structure. nih.gov MOFs can be designed to have Lewis acidic, Brønsted acidic, or basic sites, and even bifunctional capabilities, making them versatile for a range of reactions, including olefin epoxidation and CO₂ cycloaddition. nih.govmdpi.com

Mechanistic Studies of Catalytic Activity Mediated by this compound Complexes

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For catalysis mediated by transition metal complexes, mechanistic studies often focus on the catalytic cycle, which involves steps such as substrate coordination, oxidative addition, migratory insertion, and reductive elimination.

In the context of complexes involving benzothiazole ligands, the ligand can play a direct role in the catalytic cycle. This can occur through metal-ligand cooperation, where the ligand is not just a spectator but actively participates in bond activation or formation. mdpi.com For example, ligands can undergo aromatization/dearomatization cycles or have side arms that can accept or donate protons to facilitate substrate transformation. mdpi.com

While detailed mechanistic studies specifically for this compound complexes were not found in the search results, general mechanisms for related systems provide insight. For instance, in copper-catalyzed reactions, organometallic Cu(III) species have often been proposed as key intermediates in catalytic cycles for cross-coupling and C-H functionalization reactions. rsc.org In ruthenium-pincer complex catalyzed dehydrogenation reactions, the mechanism involves the cooperation of the metal center and the ligand arm to activate substrates. nih.gov The study of catalytic mechanisms often involves a combination of experimental techniques (like in-situ spectroscopy and kinetic studies) and computational modeling to identify intermediates and transition states.

Applications in Materials Science Research

Integration of 2-Benzothiazolemethanethiol Derivatives in Polymer Chemistry and Advanced Materials

The incorporation of the benzothiazole (B30560) unit into polymer chains is a key strategy for developing advanced materials with tailored properties. Derivatives of this compound can be designed as functional monomers or modifying agents to create polymers for specialized applications, particularly in optics and electronics.

While this compound itself is not a traditional monomer, it serves as a versatile precursor for creating polymerizable derivatives. By chemically modifying the thiol group or the benzothiazole ring, functional monomers can be synthesized and subsequently incorporated into polymer backbones. Common strategies include introducing polymerizable groups like acrylates, methacrylates, or vinyl groups. researchgate.net

These functionalized benzothiazole-containing monomers can be polymerized or copolymerized with other standard monomers (e.g., methyl methacrylate, styrene) using controlled polymerization techniques. rsc.org Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly relevant technique for producing well-defined copolymers with low polydispersity indices when thiol-reactive monomers are involved. rsc.org The resulting polymers carry the benzothiazole moiety as a pendant group, which can significantly influence the material's final properties, such as its refractive index, thermal stability, and ultraviolet (UV) absorption characteristics.

Table 1: Polymerization Strategies for Benzothiazole-Related Functional Monomers

Polymerization Method Monomer Type Resulting Polymer Key Features
Free Radical Copolymerization (Meth)acrylamide-functionalized 2(2-hydroxyphenyl)2H-benzotriazoles Copolymers with methyl methacrylate Incorporation of UV-stabilizing units into the polymer backbone. researchgate.net

The benzothiazole core is recognized as a valuable electron-accepting unit in the design of organic electronic materials. nih.gov When incorporated into conjugated polymers, often in a donor-acceptor (D-A) architecture, the benzothiazole moiety can help tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net This tuning is critical for optimizing charge injection, transport, and recombination in optoelectronic devices.

Polymers and small molecules containing benzothiazole or its related benzothiadiazole structures are extensively investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the benzothiazole unit can improve the electronic properties of materials used in the emissive or charge-transport layers of OLEDs. researchgate.netpolyu.edu.hk

Organic Photovoltaics (OPVs): In OPV active layers, D-A copolymers containing benzothiazole derivatives can lead to low bandgaps, enabling broader absorption of the solar spectrum. mdpi.com

Organic Field-Effect Transistors (OFETs): The molecular structure and resulting solid-state packing of benzothiazole-containing materials influence charge carrier mobility, a key parameter for transistor performance. polyu.edu.hk

Research has shown that modifying the benzothiazole unit with various electron-donating or electron-withdrawing substituents can further refine the optoelectronic properties, providing a clear path for molecular engineering. nih.gov

Table 2: Properties of Benzothiazole Derivatives in Optoelectronic Research

Compound Type Property Investigated Finding Potential Application Reference
Donor-Acceptor Benzothiazole Derivatives Optoelectronic and Charge Transfer Properties Substitution with -NO₂ group lowered HOMO/LUMO levels and reduced the energy gap. Organic Semiconductors, OFETs nih.gov
Copolymers with Fluorene and Benzothiadiazole units Molar Mass and Thermal Stability Modified synthesis conditions yielded higher molar mass and red emission at 649 nm. OLEDs, OPVs, Biosensors mdpi.com

Surface Modification and Interface Science Applications

The methanethiol (B179389) group of this compound and its derivatives provides a strong anchoring point to various material surfaces, especially metals. This makes it a prime candidate for applications in surface engineering, corrosion protection, and fundamental studies of interface phenomena.

Derivatives of this compound can spontaneously form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs) on suitable substrates. The thiol group chemically binds to the surface, while the benzothiazole "tail" group dictates the surface properties of the modified material.

A key example is the formation of a SAM of 2-(octadecylthio)benzothiazole (B2778769) on a copper surface. researchgate.net Such SAMs create a densely packed, hydrophobic molecular layer that acts as a physical barrier, effectively protecting the underlying metal from corrosive agents. researchgate.net The formation and quality of SAMs are studied using various surface-sensitive techniques, including X-ray Photoelectron Spectroscopy (XPS) to confirm chemical bonding, Atomic Force Microscopy (AFM) to visualize surface morphology, and contact angle measurements to determine surface hydrophobicity. researchgate.net The stability of thiolate SAMs on different metals like gold, platinum, and copper has been systematically studied, with oxidative and reductive stability depending on the metal's properties and the surrounding environment. nih.gov

The adsorption of this compound derivatives onto surfaces is primarily driven by the strong interaction between the sulfur atom of the thiol group and the substrate. On metal surfaces like gold, silver, and copper, this interaction leads to the formation of a stable metal-thiolate bond. nih.govrsc.org XPS studies confirm this bond by identifying a characteristic peak at a binding energy of approximately 162.0 eV for the S 2p₃/₂ component, which corresponds to S-Au bonding. nih.gov

On metal oxide surfaces, the interaction mechanism can be more complex. A study on the interaction between a related compound, benzthiazoline-2-thione, and nanoscale metal oxides (α-Fe₂O₃ and NiO) revealed a charge transfer mechanism. rsc.org Density functional theory (DFT) calculations indicated that charge is transferred from the exocyclic sulfur atom of the molecule to the conduction or valence bands of the metal oxides. rsc.org This charge transfer is responsible for observable shifts in the molecule's UV-Vis absorption spectrum upon binding to the surface. rsc.org The driving forces for adsorption can also include hydrophobic interactions and van der Waals forces, depending on the nature of the surface and the solvent. mdpi.com

Nanomaterials and Hybrid Systems Incorporating this compound Derivatives

The ability of this compound derivatives to act as surface ligands makes them highly suitable for the functionalization of nanomaterials. By capping inorganic nanoparticles with these molecules, hybrid organic-inorganic systems can be created that combine the properties of the nanoparticle core with the functionality of the benzothiazole ligand.

Thiols are standard capping agents for a variety of nanoparticles, including:

Gold Nanoparticles (AuNPs): The strong Au-S bond allows for the straightforward creation of stable, functionalized AuNPs.

Quantum Dots (QDs): Thiol ligands can passivate the surface of QDs (e.g., CdSe, CdS), improving their photostability and quantum yield.

Metal Oxide Nanoparticles: As demonstrated in adsorption studies, benzothiazole thiols can bind to the surface of metal oxides like iron oxide or nickel oxide, creating hybrid materials for catalysis or sensing. rsc.org

The benzothiazole moiety on the nanoparticle surface can impart specific functionalities. For instance, it could be used to tune the electronic communication between nanoparticles in an assembly, serve as a recognition site in a chemical sensor, or provide enhanced optical properties for bioimaging applications. mdpi.com The development of such hybrid nanomaterials is a versatile strategy for creating multifunctional systems for theranostics, sensing, and electronics. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzothiazolemethanethiol, and how are they validated?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. For example, green chemistry approaches use carbon dioxide (CO₂) as a raw material for cyclization, reducing environmental impact . Structural validation is achieved through spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm functional groups and molecular frameworks .

Q. How can spectroscopic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon NMR identify aromatic protons, sulfur-linked methyl groups, and heterocyclic ring systems.
  • IR Spectroscopy : Characteristic peaks for thiol (-SH) stretching (~2500 cm⁻¹) and benzothiazole ring vibrations (~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of methanethiol groups).
    Structural databases like NIST Chemistry WebBook provide reference spectra for cross-verification .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent-Free Reactions : Use microwave-assisted or mechanochemical synthesis to avoid toxic solvents.
  • Catalytic Cyclization : Employ CO₂ as a cyclization agent to reduce waste .
  • Atom Economy : Design reactions with minimal byproducts (e.g., using stoichiometric ratios of 2-aminobenzenethiol and aldehydes).
    Recent studies report 75–90% yields for benzothiazoles synthesized via these methods .

Q. What strategies improve the derivatization of this compound into bioactive compounds?

  • Methodological Answer :

  • Hydrazide Formation : React with hydrazine hydrate to form 2-benzothiazolyl acetohydrazide, a precursor for antimicrobial agents .
  • Cross-Coupling Reactions : Use palladium catalysts to introduce aryl/alkyl groups via Suzuki or Heck reactions, enhancing bioactivity .
  • pH and Temperature Control : Optimize reaction conditions (e.g., 60–80°C, pH 7–9) to prevent side reactions like oxidation of the thiol group .

Q. How do computational studies enhance understanding of this compound stability and interactions?

  • Methodological Answer :

  • Conformational Analysis : Density functional theory (DFT) calculates energy minima for stable conformers, identifying favorable sulfur-π interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities with biological targets (e.g., enzymes) to predict inhibitory activity .
  • Basis Set Optimization : Improved basis sets (e.g., aug-cc-pVTZ) reduce errors in predicting non-covalent interactions in clusters .

Q. What mechanisms underlie the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Derivatives like 2-(difluoromethylsulfonyl)benzothiazole inhibit cancer-associated kinases (e.g., EGFR) via competitive binding to ATP pockets .
  • Antimicrobial Action : Thiol groups disrupt bacterial membranes by binding to sulfhydryl residues in proteins .
  • Anti-Inflammatory Effects : Modulation of NF-κB pathways reduces cytokine production, validated through ELISA and qPCR assays .

Key Challenges and Contradictions

  • Synthetic Contradictions : Traditional acid-catalyzed cyclization may degrade thiol groups, whereas green methods using CO₂ preserve functionality but require longer reaction times .
  • Biological Selectivity : While benzothiazole derivatives show anticancer activity, off-target effects on non-malignant cells necessitate structural tuning (e.g., fluorination) .

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